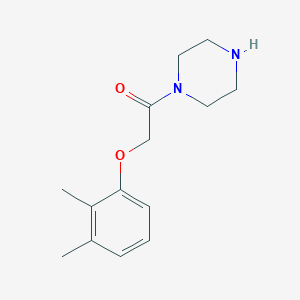

2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dimethylphenoxy)-1-piperazin-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-4-3-5-13(12(11)2)18-10-14(17)16-8-6-15-7-9-16/h3-5,15H,6-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOWRJKDITYGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)N2CCNCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one typically involves the following steps:

Formation of the Phenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate halogenated ethanone under basic conditions to form the phenoxy intermediate.

Nucleophilic Substitution: The phenoxy intermediate is then subjected to nucleophilic substitution with piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The phenoxy and piperazine groups can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Profile

The presence of the piperazine moiety in 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one suggests its potential as a pharmacophore, particularly in targeting neurotransmitter systems. Research indicates that this compound may interact with serotonin and dopamine receptors, making it a candidate for:

- Antidepressant Therapies: Modulation of serotonin activity may provide therapeutic benefits in treating depression.

- Antipsychotic Treatments: Its interaction with dopamine receptors can help in managing psychotic disorders.

Interaction Studies

Interaction studies focus on how 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one interacts with various biological targets. These studies often utilize receptor binding assays and in vivo models to assess efficacy and safety profiles. Preliminary results indicate that this compound can modulate neurotransmitter activity, suggesting its potential as a therapeutic agent.

Study 1: Antidepressant Activity

A study conducted on the antidepressant properties of 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one demonstrated its ability to enhance serotonin levels in animal models. The results indicated a significant reduction in depressive-like behaviors when administered over a period of two weeks.

Study 2: Antipsychotic Effects

Another investigation focused on the antipsychotic potential of this compound revealed its efficacy in reducing hyperactivity in rodent models induced by amphetamines. The study concluded that the compound's interaction with dopamine receptors could be responsible for its antipsychotic effects.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy and piperazine groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Synthetic Efficiency: 2,3-Dimethylphenoxy substitution (95% yield) outperforms 2,4-substitution (81%), suggesting steric or electronic advantages .

Structural Flexibility : Piperazine derivatives with heterocyclic additions (e.g., oxadiazole, benzofuran) exhibit enhanced target selectivity but increased molecular weight .

Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may require reformulation for specific applications.

Discontinuation Trends : Commercial discontinuation of the target compound and analogs (e.g., ) may reflect challenges in scalability, stability, or preliminary efficacy data.

Biological Activity

2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one is a compound notable for its complex structural characteristics, which include a piperazine ring and a dimethylphenoxy group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the modulation of neurotransmitter systems.

Molecular Characteristics

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.32 g/mol

- CAS Number : 194943-56-1

The compound's structure allows for various interactions with biological targets, making it a candidate for further investigation in pharmacology.

Biological Activity Overview

Research indicates that 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one may interact with serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders. The presence of the piperazine moiety is particularly significant, as piperazine derivatives are commonly explored for their effects on neurotransmitter systems.

Key Findings from Research Studies

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may enhance or inhibit neurotransmitter activity, indicating potential therapeutic benefits in treating depression and anxiety disorders.

- Vasorelaxant Activity : Similar compounds with piperazine structures have exhibited vasorelaxant properties, suggesting that 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one may also possess cardiovascular benefits .

- Receptor Binding Studies : Interaction studies utilizing receptor binding assays have shown that the compound can effectively bind to various neurotransmitter receptors, which is essential for its pharmacological profile.

Table 1: Summary of Biological Activities

Synthesis and Modification

The synthesis of 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one typically involves multi-step processes that allow for the introduction of various substituents on the piperazine ring or phenolic group. This flexibility in synthesis enables researchers to tailor the compound's properties for specific therapeutic applications.

Synthesis Pathway

The synthesis generally starts with the formation of the piperazine derivative followed by coupling with the dimethylphenoxy group. This multi-step approach not only facilitates the creation of the target compound but also allows for modifications that can enhance its biological activity.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one. These compounds often exhibit variations in their pharmacological profiles due to differences in substituents on their aromatic rings or piperazine moieties.

Table 2: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one | C14H20N2O2 | Different methyl substitution pattern |

| 2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one | C14H20N2O2 | Para-methyl substitution |

| 2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one | C14H20N2O2 | Incorporates a fluorine atom affecting activity |

Q & A

Q. What are the recommended synthetic routes for 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of piperazine-containing compounds typically involves coupling a phenoxy-ethanone precursor with a piperazine derivative. Key steps include:

- Nucleophilic substitution : Reacting 2-(2,3-dimethylphenoxy)ethyl chloride with piperazine in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .

- Catalytic optimization : Use of copper(I) iodide (CuI) or palladium catalysts to enhance coupling efficiency, particularly for sterically hindered phenoxy groups .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer : A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the piperazine ring integration and phenoxy group substitution pattern. Key signals: piperazine N–H protons (~δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out side products .

- X-ray Diffraction (XRD) : For crystalline derivatives, analyze bond angles and spatial arrangement of substituents (e.g., dihedral angles between phenoxy and piperazine groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

- Methodological Answer :

- Target selection : Prioritize receptors where piperazine derivatives show affinity (e.g., serotonin 5-HT₁A, dopamine D₂, or σ receptors). Use competitive binding assays with radiolabeled ligands (e.g., [³H]-ketanserin for 5-HT₂A) .

- Functional assays : Measure cAMP modulation (GPCR pathways) or calcium flux (ion channel-linked receptors) in HEK293 cells transfected with target receptors .

- Analog synthesis : Modify the dimethylphenoxy group (e.g., halogenation or methoxy substitution) to assess how electronic effects influence binding affinity .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay conditions or off-target effects. Recommended approaches:

- Dose-response validation : Replicate studies across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ consistency .

- Orthogonal assays : Pair cell-based assays with ex vivo tissue models (e.g., rat aortic ring assays for vasodilation studies) .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. How can in silico modeling guide the optimization of pharmacokinetic properties?

- Methodological Answer : Computational tools predict ADME (Absorption, Distribution, Metabolism, Excretion) parameters:

- Molecular docking (AutoDock Vina) : Screen against CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .

- LogP calculations (ChemAxon) : Aim for LogP ~2–4 to balance solubility and membrane permeability .

- Blood-brain barrier (BBB) penetration : Use SwissADME to predict CNS activity based on polar surface area (<90 Ų) .

Data Contradiction Analysis

Q. How should researchers address conflicting results in receptor binding vs. functional activity assays?

- Methodological Answer :

- Binding vs. efficacy : High receptor binding (low Kᵢ) without functional response may indicate antagonist/inverse agonist behavior. Test in constitutively active receptor systems .

- Allosteric modulation : Use Schild analysis to differentiate competitive vs. non-competitive interactions .

- Off-target profiling : Screen against a panel of 50+ receptors/enzymes (Eurofins Cerep) to identify polypharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.